1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Researchers utilize this compound to study its interactions with biological targets and its potential as a bioactive molecule
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one include:
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share the difluoromethyl groups but differ in their core structure and functional groups.
Dutasteride: A pharmaceutical compound with a 2,5-bis(trifluoromethyl)phenyl group, used as a 5α-reductase inhibitor.
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-5,10-11H,1H3 |
InChI Key |
ABEQAEQOQFSGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)C(F)F)C(F)F)Br |
Origin of Product |
United States |
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